molecular formula C9H5F3O4 B187081 2-(Trifluoromethyl)terephthalic acid CAS No. 1483-47-2

2-(Trifluoromethyl)terephthalic acid

Cat. No.: B187081
CAS No.: 1483-47-2
M. Wt: 234.13 g/mol
InChI Key: VILUXUCAKGZKCA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)terephthalic acid is an organic compound with the molecular formula C9H5F3O4. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)terephthalic acid typically involves the introduction of a trifluoromethyl group into the terephthalic acid structure. One common method is the reaction of terephthalic acid with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-(Trifluoromethyl)terephthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)terephthalic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

  • 2,5-Bis(trifluoromethyl)terephthalic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 2,4-Bis(trifluoromethyl)benzoic acid

Comparison: 2-(Trifluoromethyl)terephthalic acid is unique due to the presence of a single trifluoromethyl group on the benzene ring, which imparts distinct chemical properties compared to its analogs with multiple trifluoromethyl groups. This uniqueness makes it valuable for specific applications where precise chemical behavior is required .

Properties

IUPAC Name

2-(trifluoromethyl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O4/c10-9(11,12)6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILUXUCAKGZKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557349
Record name 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-47-2
Record name 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(trifluoromethyl)terephthalic acid interact with a fluorine-terminated silicon(111) surface?

A1: Research indicates that this compound forms a self-assembled monolayer on a fluorine-terminated silicon(111) surface. [] The interaction occurs through a covalent bond between one of the carboxylic acid groups of the molecule and the silicon surface. The other carboxylic acid group remains exposed at the monolayer-air or monolayer-liquid interface, enabling further chemical reactions. []

Q2: What are the potential applications of this compound in material science?

A2: this compound is a valuable building block for synthesizing novel polymers. For instance, it has been used in the creation of wholly aromatic, para-linked, thermotropic polyesteramides. [] These polymers exhibit desirable properties such as good solubility, low mesophase transition temperatures, and high optical anisotropy in oriented films. [] These characteristics make them potentially suitable for applications requiring liquid crystal polymers or materials with tailored optical properties.

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